Ametoctradin

Description

an oomycete-specific fungicide

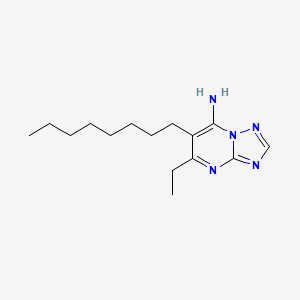

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)19-15-17-11-18-20(15)14(12)16/h11H,3-10,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKQIOFASHYUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058203 | |

| Record name | Ametoctradin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865318-97-4 | |

| Record name | Ametoctradin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865318-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ametoctradin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865318974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ametoctradin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ametoctradin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMETOCTRADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J84P40P7BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ametoctradin mechanism of action on oomycetes

An In-depth Technical Guide on the Core Mechanism of Action of Ametoctradin on Oomycetes

Executive Summary

This compound is a highly effective fungicide belonging to the triazolopyrimidine chemical class, specifically developed for the control of plant pathogenic oomycetes, such as Phytophthora and Pythium species.[1] Its mode of action is centered on the disruption of mitochondrial respiration, a critical process for cellular energy production. This compound acts as a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[2][3] By binding to the Quinone outside (Qo) site of this complex, it blocks the electron transfer, leading to the collapse of the mitochondrial membrane potential and a drastic reduction in adenosine triphosphate (ATP) synthesis.[4][5] This energy depletion fatally disrupts essential life stages of oomycetes, particularly zoospore motility and germination.[5] this compound's unique binding mode confers a significant advantage in resistance management, as it does not exhibit cross-resistance with other Qo inhibitor (QoI) fungicides like strobilurins.[3][6]

Core Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary molecular target of this compound is the cytochrome bc1 complex, an essential multi-subunit enzyme embedded in the inner mitochondrial membrane. This complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. This proton gradient is the driving force for ATP synthesis by ATP synthase.

This compound exerts its inhibitory effect by binding to the Qo site of the cytochrome b subunit within the bc1 complex.[2][4][6] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the flow of electrons through the Q-cycle. The consequences of this inhibition are threefold:

-

Interruption of the Electron Transport Chain: The blockage prevents electrons from being passed to cytochrome c1 and subsequently to Complex IV.

-

Cessation of Proton Pumping: The coupled translocation of protons across the inner mitochondrial membrane is stopped.

-

Depletion of Cellular ATP: The proton-motive force dissipates, leading to a severe reduction in ATP levels as ATP synthase activity ceases.[5]

Studies involving molecular modeling and biochemical assays have shown that this compound's binding pose at the Qo site is similar to that of stigmatellin.[3][7] Furthermore, some evidence suggests a complex binding mechanism, potentially involving interactions with both the Qo and Quinone inside (Qi) sites, which distinguishes it from other anti-oomycete compounds and contributes to its favorable resistance profile.[7]

Quantitative Data: Inhibitory Activity

The efficacy of this compound has been quantified against various oomycete pathogens. The median effective concentration (EC50) and 50% inhibitory concentration (IC50) values are key parameters for assessing its potency. The data below is compiled from multiple studies to provide a comparative overview.

| Pathogen Species | Parameter | Value (µg/mL) | Notes | Reference |

| Phytophthora sojae | Mean EC50 | 0.1743 (± 0.0901) | Based on a survey of 106 isolates. | [8] |

| Phytophthora infestans | EC50 | 0.004 - 0.012 | Mycelial growth inhibition on amended agar. | [9] |

| Pythium ultimum | EC50 | 0.01 - 0.05 | Mycelial growth inhibition on amended agar. | [10] |

| Bovine Mitochondria | IC50 | 0.085 (85.0 µM) | Activity against purified bc1 complex (for comparison). | [11] |

| R. sphaeroides | IC50 | 0.069 (69.2 µM) | Activity against purified bacterial bc1 complex. | [11] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and molecular assays. The following sections detail the generalized methodologies for key experiments.

Protocol: Oomycete Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the EC50 value of a fungicide against mycelial growth.

-

Media Preparation: Prepare a suitable growth medium (e.g., V8 juice agar or rye A agar) and autoclave. Allow it to cool to 50-55°C.

-

Fungicide Amendment: Add stock solutions of this compound (dissolved in DMSO) to the molten agar to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1.0, 10.0 µg/mL). The final DMSO concentration should not exceed 0.1%. Pour the amended agar into 90 mm Petri plates.

-

Inoculation: From the margin of an actively growing oomycete culture, cut 5 mm mycelial plugs. Place one plug, mycelium-side down, in the center of each amended agar plate.

-

Incubation: Incubate the plates in the dark at an optimal temperature for the specific oomycete (e.g., 20-25°C) for 3-7 days, or until the mycelium in the control plate reaches the edge.

-

Data Collection: Measure two perpendicular diameters of the colony on each plate and calculate the average.

-

Analysis: Calculate the percentage of growth inhibition relative to the control (0 µg/mL this compound). Use probit analysis or non-linear regression to determine the EC50 value.

Protocol: Isolation of Oomycete Mitochondria

This protocol provides a generalized workflow for isolating crude mitochondrial fractions, adapted from methodologies for fungal and cell cultures.[1][12]

-

Mycelia Culture: Grow the oomycete species in a liquid medium (e.g., V8 broth) at the optimal temperature until sufficient biomass is produced (e.g., 3-5 days).[12]

-

Harvesting: Harvest the mycelia by filtration, wash twice with sterile distilled water, and blot dry.

-

Homogenization: Freeze the mycelia with liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Lysis: Resuspend the powdered tissue in a cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 5 mM HEPES pH 7.4, 0.5 mM EGTA, supplemented with protease inhibitors).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. The resulting pellet is the crude mitochondrial fraction.

-

-

Washing: Gently resuspend the mitochondrial pellet in fresh, cold isolation buffer and repeat the high-speed centrifugation step.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of storage buffer for immediate use in activity assays or store at -80°C.

Protocol: Cytochrome bc1 Complex Activity Assay

This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.[13][14]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% DDM). In a quartz cuvette, add the reaction buffer, cytochrome c (oxidized form), and the isolated mitochondrial fraction.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound (dissolved in DMSO) to the cuvette and incubate for a short period.

-

Assay Initiation: Start the reaction by adding a ubiquinol analog substrate, such as DBH2 (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone).

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm (the peak for reduced cytochrome c) at room temperature over time using a spectrophotometer.

-

Data Analysis: Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound's mechanism of action is a well-defined process involving the potent and specific inhibition of the cytochrome bc1 complex in oomycete mitochondria. By targeting the Qo site, it effectively shuts down cellular energy production, leading to the cessation of vital developmental processes and ultimately, pathogen death. The detailed understanding of its molecular target and the availability of robust experimental protocols for its study are invaluable for the development of new fungicidal agents and for implementing effective resistance management strategies in agriculture. The unique binding characteristics of this compound underscore its importance as a critical tool for controlling devastating oomycete-borne plant diseases.

References

- 1. protocols.io [protocols.io]

- 2. This compound is a potent Qo site inhibitor of the mitochondrial respiration complex III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of the respiratory chain inhibitor this compound to the mitochondrial bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound resistance risk and its resistance-related point mutation in PsCytb of Phytophthora sojae confirmed using ectopic overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metaphactory [semopenalex.org]

- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

- 12. Easy and efficient protocol for oomycete DNA extraction suitable for population genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational Design of Highly Potent and Slow-Binding Cytochrome bc1 Inhibitor as Fungicide by Computational Substitution Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Ametoctradin: An In-Depth Technical Guide to a Potent Mitochondrial Complex III Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ametoctradin is a triazolopyrimidine-based fungicide that exhibits high efficacy against oomycete pathogens.[1] Its mode of action involves the potent and specific inhibition of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex.[2] This disruption of the electron transport chain leads to a significant reduction in ATP synthesis, ultimately causing cessation of pathogen growth and development.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, chemical properties, and the experimental protocols used to characterize its inhibitory effects.

Introduction

This compound, developed by BASF, is a protective fungicide used to control major plant pathogens such as downy mildews and Phytophthora species in a variety of crops.[1][3] It belongs to the triazolopyrimidine class of chemicals and represents a distinct class of mitochondrial Complex III inhibitors.[1][4] Its primary mechanism is the disruption of cellular respiration in oomycetes by binding to the cytochrome bc1 complex, a critical enzyme in the electron transport chain responsible for ATP production.[2]

Chemical Properties

This compound is chemically defined as 5-ethyl-6-octyl-[2][5][6]triazolo[1,5-a]pyrimidin-7-amine.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-ethyl-6-octyl-[2][5][6]triazolo[1,5-a]pyrimidin-7-amine | [4] |

| CAS Number | 865318-97-4 | [4] |

| Molecular Formula | C₁₅H₂₅N₅ | [4] |

| Molecular Weight | 275.39 g/mol | [4] |

| Purity | 99.1% | [1] |

Mechanism of Action: Inhibition of Mitochondrial Complex III

The mitochondrial electron transport chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions, and couples this electron transfer with the transfer of protons across the inner mitochondrial membrane, generating an electrochemical gradient that drives ATP synthesis.

This compound exerts its fungicidal activity by specifically targeting Complex III (cytochrome bc1 complex).[2]

Binding Site: Molecular docking, molecular dynamics simulations, and other binding studies have identified this compound as a potent inhibitor of the Qo (Quinone outside) site of the cytochrome bc1 complex.[5][6] The Qo site is the catalytic center where ubiquinol is oxidized. By binding to this site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the electron flow through the respiratory chain.[4] Some studies suggest that this compound may have an unusual binding mode, potentially interacting with both the Qo and Qi (Quinone inside) sites of the complex.

Consequences of Inhibition: The inhibition of Complex III by this compound has several critical downstream effects:

-

Blocked Electron Transport: The flow of electrons from Complex I and Complex II to Complex IV is interrupted.

-

Reduced Proton Pumping: The translocation of protons from the mitochondrial matrix to the intermembrane space by Complex III ceases.

-

Decreased ATP Synthesis: The disruption of the proton gradient leads to a significant reduction in the production of ATP by ATP synthase.[2]

-

Inhibition of Fungal Development: The depletion of cellular energy in the form of ATP inhibits key life stages of the oomycete pathogens, including zoospore differentiation, release, and motility.[2]

The binding mode of this compound is distinct from other agricultural fungicides like strobilurins, which also target the Qo site.[7] This difference is significant as it explains the lack of cross-resistance with strobilurin-resistant fungal strains, particularly those with the G143A amino acid exchange.[7]

References

- 1. research.aber.ac.uk [research.aber.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a potent Qo site inhibitor of the mitochondrial respiration complex III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Overview: The Diversified Role of Mitochondria in Cancer Metabolism [ijbs.com]

Ametoctradin: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ametoctradin, a triazolopyrimidine fungicide, in various organic solvents. The data presented is critical for formulation development, toxicological studies, and environmental fate assessment.

Core Solubility Data

This compound is characterized by its low aqueous solubility and lipophilic nature, as indicated by its octanol/water partition coefficient (log Kow) of 4.40 at neutral pH.[1] Its solubility in organic solvents varies, with higher solubility observed in more polar solvents like methanol and dichloromethane compared to nonpolar solvents like n-heptane.

The following table summarizes the quantitative solubility data for this compound in a range of organic solvents at 20°C.

| Organic Solvent | Solubility (% w/v) | Solubility (g/L) |

| Methanol | 0.72 | 7.2 |

| Dichloromethane | 0.30 | 3.0 |

| Acetone | 0.19 | 1.9 |

| Ethyl Acetate | 0.08 | 0.8 |

| Acetonitrile | 0.05 | 0.5 |

| Toluene | 0.01 | 0.1 |

| n-Heptane | < 0.001 | < 0.01 |

Data sourced from the Food and Agriculture Organization of the United Nations.[1]

For comparison, the aqueous solubility of this compound is significantly lower:

Experimental Protocols

The determination of this compound's solubility in organic solvents and water generally follows standardized methodologies to ensure accuracy and reproducibility. While the specific, detailed internal reports from the manufacturer are not publicly available, the cited guidelines and common laboratory practices provide a strong indication of the protocols used.

1. Solubility in Organic Solvents (Presumed Method)

A common method for determining the solubility of a substance in organic solvents is the flask-shaking method , which is a standard laboratory procedure.

-

Principle: A supersaturated solution of the solute (this compound) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

-

Apparatus:

-

Analytical balance

-

Constant temperature water bath or incubator

-

Glass flasks with stoppers

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC)

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of the organic solvent in a glass flask.

-

The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the solution is allowed to stand to permit the settling of undissolved solid.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC with UV detection.

-

The process is repeated to ensure the results are reproducible.

-

2. Aqueous Solubility Determination (Cited Method)

The solubility of this compound in water was determined using the column elution method (EEC A6; OECD 105) .[1]

-

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

-

Apparatus:

-

Glass column with a temperature-control jacket

-

Inert support material (e.g., glass beads, silica gel)

-

Pump for delivering a constant flow of water

-

Fraction collector

-

Analytical instrument for quantification (e.g., HPLC)

-

-

Procedure:

-

The inert support material is coated with this compound.

-

The coated material is packed into the column.

-

The column is thermostated to the desired temperature (e.g., 20°C).

-

Water is pumped through the column at a low flow rate to ensure equilibrium is reached.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined.

-

The solubility is determined from the plateau of the concentration curve.

-

Visualizations

References

Ametoctradin: A Toxicological and Safety Profile for Research Personnel

Abstract: This technical guide provides a comprehensive overview of the toxicology and safety profile of Ametoctradin (CAS No. 865318-97-4), a triazolopyrimidine fungicide. It is intended for researchers, scientists, and professionals involved in drug development and agricultural science. This document summarizes key toxicological data, outlines experimental protocols for safety assessment, and provides essential handling guidelines for laboratory personnel. The information presented is compiled from international regulatory assessments and safety data sheets, indicating that this compound possesses a low order of toxicity across a wide range of endpoints.

Introduction

This compound is a fungicide belonging to the triazolopyrimidine chemical class.[1] It is primarily used to control Oomycete pathogens, such as downy mildews and Phytophthora species, in a variety of crops.[1][2][3] Its unique mode of action makes it an important tool in disease management. For research personnel, understanding its toxicological profile is crucial for ensuring safe handling and mitigating potential exposure risks in a laboratory setting. This guide synthesizes the available data on its mechanism of action, toxicokinetics, and potential health effects.

Mechanism of Action

This compound functions as a potent and specific inhibitor of the mitochondrial respiratory chain in Oomycete fungi.[3][4][5][6] It targets Complex III (the cytochrome bc1 complex), binding to it and disrupting the electron transport chain.[3][4][5][6] This inhibition effectively halts the production of adenosine triphosphate (ATP), depriving the fungal cells of their primary energy source and leading to the cessation of critical life processes like zoospore formation, release, and motility.[3][4][5][6]

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

Toxicokinetics: ADME Profile

Toxicokinetic studies, primarily in rats, demonstrate that this compound is rapidly but moderately absorbed, extensively metabolized, and efficiently eliminated from the body with no evidence of accumulation.

-

Absorption: Following oral administration, this compound shows limited and saturable absorption.[6] Bioavailability is dose-dependent, calculated to be approximately 40% at a low dose (50 mg/kg bw) and 20% at a high dose (500 mg/kg bw).[4][6] Dermal absorption is poor, measured at less than 6.5%.

-

Distribution: The compound is widely distributed in tissues, with the highest concentrations found in the liver and kidneys.[5]

-

Metabolism: this compound is extensively metabolized. The primary metabolic pathway involves the terminal oxidation of the octyl side-chain, followed by subsequent degradation and conjugation with either taurine or glucuronic acid.[4][5]

-

Excretion: Elimination is rapid, with 91-110% of the administered dose recovered within 168 hours.[4][5][6] The main route of elimination is via the feces.[4][5][6]

Caption: Primary metabolic pathway of this compound in rats.

Summary of Toxicological Data

This compound has been extensively tested and demonstrates a very low toxicity profile across all routes of exposure and endpoints, including acute, sub-chronic, and chronic studies.[4][5][6] Regulatory agencies have concluded that it is not genotoxic, carcinogenic, neurotoxic, immunotoxic, or a reproductive or developmental toxicant.[4][5][7]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological assessments of this compound.

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Value | Classification | Reference(s) |

|---|---|---|---|---|

| Oral LD₅₀ | Rat | >2,000 mg/kg bw | Low Toxicity | [4][8] |

| Dermal LD₅₀ | Rat | >2,000 mg/kg bw | Low Toxicity | [4][8] |

| Inhalation LC₅₀ (4-hr) | Rat | >5.5 mg/L | Low Toxicity | [4][8] |

| Skin Irritation | Rabbit | Non-irritant | - | [4] |

| Eye Irritation | Rabbit | Non-irritant | - | [4] |

| Skin Sensitization | Guinea Pig, Mouse | Not a sensitizer | - |[4] |

Table 2: Repeated-Dose Toxicity (No-Observed-Adverse-Effect Levels - NOAELs)

| Study Duration / Type | Species | NOAEL | Reference(s) |

|---|---|---|---|

| 18-Month Carcinogenicity | Mouse | 1099 mg/kg bw/day (highest dose tested) | [4] |

| 2-Year Carcinogenicity | Rat | ~1000 mg/kg bw/day (limit dose) | [9] |

| 1-Year Oral | Dog | 848 mg/kg bw/day (highest dose tested) | |

| 2-Generation Reproduction | Rat | 1000 mg/kg bw/day (limit dose) |

| Developmental Toxicity | Rat, Rabbit | 1000 mg/kg bw/day (limit dose) | |

Table 3: Genotoxicity Profile

| Assay Type | Test System | Result | Reference(s) |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Negative | [4] |

| In vitro Chromosome Aberration | Human Lymphocytes | Negative | |

| In vitro Gene Mutation | Mammalian Cells | Negative | |

| In vivo Micronucleus Test | Mouse, Rat Bone Marrow | Negative |

| In vivo Unscheduled DNA Synthesis | Rat Liver | Negative | |

Conclusion on Genotoxicity and Carcinogenicity: A comprehensive battery of tests has shown no evidence of genotoxicity.[4][5] Long-term studies in both mice and rats found no increase in tumor incidence.[4][5][6] Consequently, this compound is classified as "Not likely to be Carcinogenic to Humans".[1][2][7][10]

Human Health Risk Assessment

-

Acceptable Daily Intake (ADI): The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded it was not necessary to establish an ADI.[4][5] Australian authorities, using a conservative approach, established an ADI of 10 mg/kg bw/day based on a NOAEL of 1000 mg/kg bw/day and a 100-fold safety factor.[9]

-

Acute Reference Dose (ARfD): An ARfD was not established, as this compound is considered unlikely to pose an acute hazard to humans from a single exposure.

Table 4: Human Health Reference Values

| Value | Organization | Recommended Level | Basis | Reference(s) |

|---|---|---|---|---|

| ADI | JMPR | Not necessary | Low toxicity profile; no adverse effects near limit dose. | [4][5] |

| ADI | APVMA (Australia) | 10 mg/kg bw/day | NOAEL of 1000 mg/kg bw/day with a 100x safety factor. | [9] |

| ARfD | JMPR / APVMA | Not necessary | Unlikely to present an acute hazard. | |

Caption: Derivation of the Acceptable Daily Intake (ADI) from a NOAEL.

Key Experimental Protocols

The toxicological profile of this compound was established using standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

-

Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

Methodology:

-

Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.

-

Exposure: The test substance is mixed with the bacterial culture and either molten top agar (plate incorporation method) or a liquid medium (pre-incubation method).

-

Metabolic Activation: Parallel tests are run with and without S9 mix to assess the mutagenicity of both the parent compound and its metabolites.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in a histidine/tryptophan-free medium) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a dose-related, reproducible increase in the number of revertant colonies compared to the solvent control. For this compound, no such increase was observed.[4]

-

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. apps.who.int [apps.who.int]

- 6. fao.org [fao.org]

- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. apvma.gov.au [apvma.gov.au]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Ametoctradin

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide ametoctradin. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on the persistence, mobility, and transformation of this compound in various environmental compartments.

Environmental Fate Summary

This compound is a fungicide belonging to the triazolopyrimidine class, which controls Oomycete plant pathogens by inhibiting mitochondrial respiration.[1][2] Its environmental fate is characterized by relatively rapid degradation in soil, while it exhibits greater persistence in aquatic environments under certain conditions.[3] The primary degradation pathways involve microbial action in soil and, to a lesser extent, photolysis in water.

In soil, this compound degrades quickly, with reported half-lives ranging from 1.3 to 7 days at 20°C.[4] The degradation process leads to the formation of several key metabolites, including M650F01, M650F02, M650F03, and M650F04.[4] These metabolites themselves exhibit varying degrees of persistence, with M650F04 being the most stable.[4] While this compound has a low potential for leaching to groundwater, its degradates are more mobile and have been associated with potential groundwater contamination.[5]

In aquatic systems, this compound is hydrolytically stable across a range of pH values.[6] However, it can undergo moderate photolysis in water.[6] The overall degradation in aquatic environments is slower compared to soil.[3]

Degradation Pathways

The degradation of this compound proceeds through several transformation steps, primarily initiated by microbial activity in the soil. The major metabolites are formed through oxidation and subsequent cleavage of the octyl side chain.

Below is a diagram illustrating the proposed aerobic soil degradation pathway of this compound.

In livestock, the metabolism of this compound involves the oxidation of the aliphatic side chain to form the terminal carboxylic acid (M650F09), followed by a stepwise oxidative cleavage of the side chain, similar to the β-oxidation of fatty acids, resulting in metabolites M650F06 and M650F01.[4]

Quantitative Data on Environmental Fate

The following tables summarize the quantitative data on the degradation of this compound and its primary metabolites in soil.

Table 1: Aerobic Soil Degradation Half-lives of this compound

| Soil Type | Temperature (°C) | Half-life (DT50) in days | Reference |

| Sandy Loam & Loamy Sand | 20 | 1.5 - 3.2 | [4] |

| Sandy Loam | 20 | 1.3 | [4] |

| Sandy Loam | 10 | 6.3 | [4] |

| Non-sterile Sandy Loam (dark control) | - | 7 | [4] |

Table 2: Formation and Decline of this compound Metabolites in Aerobic Soil

| Metabolite | Maximum TAR (%) and Day | Estimated Half-life (days) | Reference |

| M650F01 | 54% on day 10 | 1 - 10 | [4] |

| M650F02 | 13% on day 3 | 5 - 22 | [4] |

| M650F03 | 57% on day 10 | 28 - 88 | [4] |

| M650F04 | 55% on day 120 | > 226 | [4] |

Table 3: Hydrolysis and Photolysis of this compound in Water

| Study | Conditions | Half-life (DT50) | Reference |

| Hydrolysis | Sterile aqueous buffer (pH 4, 5, 7, 9), 50°C | > 1 year (estimated at 25°C) | [6] |

| Photolysis | Sterile water (pH 7), 22 ± 1°C, Xenon lamp | 38.4 days | [6] |

| Photolysis in Soil | Non-sterile sandy loam, artificial sunlight | 23 days | [4] |

Experimental Protocols

The environmental fate of this compound has been investigated through a series of standardized laboratory studies, generally following international guidelines such as those from the OECD and US-EPA.[6]

4.1. Aerobic Soil Degradation

These studies aim to determine the rate and pathway of degradation in soil under aerobic conditions.

-

Methodology Overview:

-

Test Systems: Multiple soil types are used, typically including sandy loam and loamy sand.[4]

-

Test Substance: Radiolabeled this compound (e.g., [2,7-14C]-ametoctradin) is applied to the soil samples.[4]

-

Application Rate: The application rates are chosen to be representative of field use, for instance, 1.1 mg ai/kg dry soil.[4]

-

Incubation: The treated soil samples are incubated in the dark at controlled temperatures (e.g., 10°C and 20°C).[4]

-

Sampling: Samples are collected at various time intervals to analyze for the parent compound and its degradation products.[4]

-

Analysis: Samples are extracted with a solvent mixture (e.g., methanol/water) and analyzed using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS-MS).[4]

-

4.2. Hydrolysis

The hydrolytic stability of this compound is assessed in sterile aqueous solutions at different pH levels.

-

Methodology Overview:

-

Test System: Sterile aqueous buffer solutions at pH 4, 5, 7, and 9 are used.[6]

-

Test Substance: Radiolabeled this compound is added to the buffer solutions.[6]

-

Incubation: The solutions are incubated in the dark at an elevated temperature (e.g., 50°C) to accelerate potential degradation.[6]

-

Sampling and Analysis: Samples are taken at the beginning and end of the incubation period and analyzed to determine the concentration of the parent compound.[6]

-

4.3. Photolysis

Photolysis studies evaluate the degradation of this compound in water and on soil surfaces when exposed to light.

-

Methodology Overview (Water):

-

Test System: A sterile, buffered aqueous solution (e.g., pH 7) is used.[6]

-

Test Substance: Radiolabeled this compound is dissolved in the solution.[6]

-

Light Source: A light source that simulates natural sunlight, such as a Xenon lamp, is used for continuous irradiation.[6]

-

Control: A dark control is run in parallel to differentiate between photolytic and other degradation processes.[4]

-

Incubation: The test is conducted at a constant temperature (e.g., 22 ± 1°C).[6]

-

Sampling and Analysis: Samples are collected at various intervals and analyzed for the parent compound and photoproducts.[6]

-

Analytical Methods

The primary analytical technique for determining this compound and its metabolites in environmental samples is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS-MS).[4] This method provides the necessary sensitivity and selectivity to quantify the low concentrations of these compounds typically found in environmental matrices. Sample preparation usually involves extraction with a methanol/water mixture, followed by solvent partitioning and/or solid-phase extraction for cleanup.[4]

References

Ametoctradin's Biochemical Assault on Phytophthora infestans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytophthora infestans, an oomycete pathogen, is the causative agent of late blight, a devastating disease affecting potatoes and tomatoes worldwide. Effective management of this pathogen relies on a deep understanding of the biochemical mechanisms of fungicides. Ametoctradin, a member of the pyrimidylamine chemical class (FRAC Group 45), represents a significant tool in the control of oomycete pathogens.[1] This technical guide provides an in-depth exploration of the biochemical mode of action of this compound against Phytophthora infestans, focusing on its molecular target, physiological consequences, and the experimental methodologies used to elucidate its mechanism.

Core Mechanism: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the potent and specific inhibition of the mitochondrial respiratory chain, a critical process for cellular energy production.

Molecular Target: Complex III (Cytochrome bc1 Complex)

The specific target of this compound is Complex III, also known as the cytochrome bc1 complex, a key enzyme in the electron transport chain.[1][2][3][4] this compound binds to the Qo (Quinone outside) site of the cytochrome bc1 complex.[5] This binding is thought to be similar to that of stigmatellin, another well-characterized Complex III inhibitor.[6][7] This distinct binding mode differentiates this compound from other Qo site inhibitors like the strobilurins, which is significant for resistance management as it circumvents target-site mutations (e.g., G143A) that confer resistance to strobilurins.[6][7]

Consequence: Disruption of ATP Synthesis

By binding to the Qo site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain halts the pumping of protons across the inner mitochondrial membrane, which in turn inhibits the synthesis of ATP via oxidative phosphorylation.[8][9][10] The consequence is a rapid depletion of intracellular ATP, the primary energy currency of the cell.[11] This energy crisis is the root cause of the subsequent physiological effects observed in P. infestans.

Data Presentation: Quantitative Effects of this compound

| Organism | Parameter | EC50 (µg/mL) | Reference |

| Phytophthora sojae | Mycelial Growth | 0.1743 ± 0.0901 | [12] |

Table 1: In Vitro Efficacy of this compound against Phytophthora sojae

| Life Stage | Effect | Reference |

| Zoosporangia | Inhibition of formation and release | [1][4][10] |

| Zoospores | Inhibition of release, motility, and germination | [4][10] |

| Zoospores | Bursting at low concentrations | [8] |

| Cysts | Inhibition of germination | [8] |

Table 2: Physiological Effects of this compound on Various Life Stages of Phytophthora infestans

Signaling Pathways and Downstream Effects

The depletion of ATP caused by this compound has profound effects on energy-dependent cellular processes, including signaling pathways that are crucial for the motile and infective stages of P. infestans.

Impact on Zoospore Motility and Chemotaxis

Zoospore motility is an energy-intensive process that relies on a constant supply of ATP to power flagellar movement. The inhibition of ATP synthesis by this compound directly impacts this process, leading to a loss of motility.[1][8][10] Furthermore, chemotaxis, the directed movement of zoospores towards host-derived chemical cues, is also an active process requiring energy and intricate signaling cascades. Key signaling pathways involving G-proteins and calcium (Ca2+) are known to regulate chemotaxis and encystment in Phytophthora species. The disruption of the cellular energy state by this compound likely interferes with these signaling pathways, preventing zoospores from locating and infecting the host.

Caption: this compound's mode of action on P. infestans.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the mode of action of this compound.

Mitochondrial Respiration Assay

This assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial activity.

Objective: To determine the inhibitory effect of this compound on mitochondrial respiration in P. infestans.

Materials:

-

P. infestans mycelia or zoospores

-

Respiration buffer (e.g., MES-KCl buffer, pH 6.8)

-

This compound stock solution (in DMSO)

-

Substrates for Complex III (e.g., succinate or duroquinol)

-

Oxygen electrode system or a microplate-based respirometer (e.g., Seahorse XF Analyzer)

Protocol:

-

Preparation of P. infestans:

-

Grow P. infestans in a suitable liquid medium (e.g., rye sucrose broth) for several days.

-

Harvest mycelia by filtration and wash with respiration buffer.

-

Alternatively, induce zoospore release from sporangia and collect the zoospores by centrifugation.

-

-

Respirometer Setup:

-

Calibrate the oxygen electrode or respirometer according to the manufacturer's instructions.

-

Add a known amount of mycelial suspension or zoospores to the respiration chamber containing the respiration buffer.

-

-

Measurement of Basal Respiration:

-

Record the basal oxygen consumption rate for a stable period.

-

-

Addition of this compound:

-

Inject a series of increasing concentrations of this compound into the chamber and record the OCR after each addition.

-

-

Data Analysis:

-

Calculate the percentage inhibition of OCR at each this compound concentration relative to the basal rate.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of respiration).

-

Caption: Experimental workflow for mitochondrial respiration assay.

ATP Measurement Assay

This assay quantifies the intracellular ATP levels.

Objective: To measure the effect of this compound on ATP synthesis in P. infestans.

Materials:

-

P. infestans mycelia or zoospores

-

This compound stock solution

-

ATP extraction buffer (e.g., containing trichloroacetic acid or boiling Tris-EDTA)

-

ATP measurement kit (luciferin/luciferase-based)

-

Luminometer

Protocol:

-

Treatment:

-

Incubate P. infestans mycelia or zoospores with various concentrations of this compound for a defined period.

-

-

ATP Extraction:

-

Harvest the treated cells by centrifugation.

-

Resuspend the cell pellet in ice-cold ATP extraction buffer.

-

Lyse the cells (e.g., by vortexing or sonication).

-

Centrifuge to remove cell debris.

-

-

ATP Quantification:

-

Add the supernatant containing the extracted ATP to the luciferin/luciferase reaction mixture.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the samples and express it as a percentage of the untreated control.

-

Caption: Workflow for ATP measurement in P. infestans.

Zoospore Motility and Germination Assay (Microscopy)

This assay visually assesses the impact of this compound on zoospore behavior.

Objective: To observe the effect of this compound on the motility and germination of P. infestans zoospores.

Materials:

-

Freshly released P. infestans zoospores

-

This compound stock solution

-

Microscope slides (concave or standard) and coverslips

-

Microscope with video recording capabilities

Protocol:

-

Sample Preparation:

-

Place a drop of the zoospore suspension on a microscope slide.

-

Add different concentrations of this compound to the suspension.

-

-

Microscopic Observation:

-

Immediately observe the zoospores under the microscope.

-

Record videos of zoospore motility over time.

-

For germination studies, incubate the treated zoospores for a few hours and then observe for germ tube formation.

-

-

Data Analysis:

-

Analyze the videos to quantify the percentage of motile zoospores and their swimming speed.

-

Count the number of germinated and non-germinated cysts to determine the percentage of germination inhibition.

-

Conclusion

This compound is a highly effective fungicide against Phytophthora infestans due to its specific and potent inhibition of mitochondrial Complex III. By disrupting the electron transport chain and halting ATP synthesis, this compound starves the pathogen of the energy required for crucial life processes, particularly the motile and infective zoospore stage. Its unique binding site within Complex III provides a valuable tool for resistance management strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biochemical interactions between this compound and this devastating plant pathogen.

References

- 1. scielo.br [scielo.br]

- 2. A Novel Method for Measuring Mitochondrial Respiratory Parameters in Wheat Paleae (Paleae Superior) Using the XF24 Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Signaling in Oomycetes: An Evolutionary Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytophthora zoospores display klinokinetic behaviour in response to a chemoattractant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broad-spectrum inhibition of Phytophthora infestans by fungal endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Signaling in Oomycetes: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Ametoctradin's Efficacy Against Late Blight in Potato and Tomato: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fungicide Ametoctradin, focusing on its efficacy in controlling late blight, caused by Phytophthora infestans, in potato and tomato crops. It includes a summary of key performance data, detailed experimental protocols, and visualizations of its mode of action and application workflows.

Introduction

This compound is a fungicide belonging to the triazolopyrimidine chemical class. It is a potent inhibitor of mitochondrial respiration in Oomycete pathogens, offering a unique mode of action for the management of diseases like late blight. It is often formulated in combination with other fungicides, such as dimethomorph, to broaden its spectrum of activity and manage resistance.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from field trials evaluating the efficacy of this compound-based treatments against late blight in potatoes.

Table 1: Efficacy of this compound and Other Fungicides on Late Blight Severity in Potato (Cultivar Ágata)[1][2]

| Treatment | Dose (L or kg c.p./ha) | 5 Days After Last Application (%) | 12 Days After Last Application (%) | 19 Days After Last Application (%) |

| This compound + dimethomorph | 1.25 | 0.25 a | 0.50 a | 2.00 a |

| This compound + dimethomorph | 1.00 | 0.33 a | 0.50 a | 2.50 a |

| Fluopicolide + propamocarb | 1.25 | 0.50 a | 1.80 ab | 3.00 a |

| Fenamidone + propamocarb | 2.50 | 0.50 a | 1.30 a | 3.30 a |

| This compound + metiram | 2.50 | 1.80 ab | 4.30 bc | 11.30 b |

| Dimethomorph + metiram | 3.00 | 0.50 a | 4.80 bc | 15.00 bc |

| Metalaxyl-M + mancozeb | 2.50 | 0.33 a | 2.75 ab | 8.00 ab |

| Cymoxanil + mancozeb | 2.00 | 0.50 a | 1.80 ab | 6.30 ab |

| Benthiavalicarb + fluazinam | 0.60 | 1.80 ab | 6.30 c | 18.80 c |

| Dimethomorph + pyraclostrobin | 2.00 | 0.50 a | 4.30 bc | 13.80 bc |

| Pyraclostrobin + metiram | 2.50 | 1.30 ab | 5.50 c | 16.30 bc |

| Control | - | 29.00 b | 70.00 d | 98.00 d |

c.p. = commercial product. Averages followed by the same letter in the column do not differ statistically by the Tukey test at 5% probability.

Table 2: Effect of this compound and Other Fungicides on the Area Under the Disease Progress Curve (AUDPC) and Yield of Potato (Cultivar Ágata)[1][2]

| Treatment | Dose (L or kg c.p./ha) | AUDPC | Yield (ton/ha) |

| This compound + dimethomorph | 1.25 | 45.8 a | 35.1 a |

| This compound + dimethomorph | 1.00 | 55.4 a | 33.8 ab |

| Fluopicolide + propamocarb | 1.25 | 68.3 a | 33.5 ab |

| Fenamidone + propamocarb | 2.50 | 75.0 a | 33.1 ab |

| This compound + metiram | 2.50 | 208.3 b | 30.5 bc |

| Dimethomorph + metiram | 3.00 | 241.7 bc | 30.1 bc |

| Metalaxyl-M + mancozeb | 2.50 | 183.3 b | 31.5 abc |

| Cymoxanil + mancozeb | 2.00 | 158.3 b | 32.1 abc |

| Benthiavalicarb + fluazinam | 0.60 | 308.3 c | 28.9 c |

| Dimethomorph + pyraclostrobin | 2.00 | 225.0 bc | 31.8 abc |

| Pyraclostrobin + metiram | 2.50 | 258.3 bc | 31.1 abc |

| Control | - | 1585.4 d | 18.9 d |

Averages followed by the same letter in the column do not differ statistically by the Tukey test at 5% probability.

Experimental Protocols

Protocol 1: Field Efficacy Trial of this compound on Potato Late Blight

This protocol is based on the methodology described in the 2013 Brazilian field trial.[1][2]

1. Experimental Design:

-

Design: Randomized complete block design.

-

Replicates: 4.

-

Plot Size: 15 m².

-

Test Crop: Potato (e.g., Solanum tuberosum L. cv. Ágata).

2. Inoculum and Infection:

-

The trial relies on natural infection under conditions favorable for late blight development.

3. Fungicide Application:

-

Application Equipment: Backpack sprayer equipped with a spray boom and conical nozzles (e.g., XR110.015) spaced 0.5 m apart.

-

Application Pressure: Constant pressure of 3 bar.

-

Application Volume: 300 to 600 L/ha, adjusted based on crop development.

-

Application Frequency: 7 applications at 7-day intervals.

-

Treatments: As listed in Tables 1 and 2, including an untreated control.

4. Data Collection and Analysis:

-

Disease Severity: Assessed as the percentage of leaf area affected by late blight using a standard rating scale (0-100%). Evaluations are conducted on all plants in the central 10 m² of each plot at 5 to 7-day intervals.

-

Area Under the Disease Progress Curve (AUDPC): Calculated from the disease severity data to represent the cumulative disease intensity over time.

-

Yield: Total tuber yield (ton/ha) is determined at the end of the trial.

-

Statistical Analysis: Data is subjected to analysis of variance (ANOVA), and treatment means are compared using a Tukey test at a 5% probability level.

Protocol 2: Representative Field Efficacy Trial of this compound on Tomato Late Blight

While a specific, detailed public study for tomatoes is not available, the following protocol is a representative methodology for such a trial, based on general fungicide testing practices for tomato late blight.

1. Experimental Design:

-

Design: Randomized complete block design.

-

Replicates: 4.

-

Plot Size: 10-15 m² with a buffer zone between plots.

-

Test Crop: Tomato (e.g., Solanum lycopersicum L., a susceptible variety).

2. Inoculum and Infection:

-

Artificial Inoculation: A suspension of P. infestans sporangia (e.g., 1 x 10⁵ sporangia/mL) is sprayed onto the foliage until runoff to ensure uniform disease pressure.

-

Environmental Conditions: High humidity is maintained through misting or by conducting the trial in a location with naturally favorable conditions for late blight.

3. Fungicide Application:

-

Application Equipment: Calibrated backpack sprayer with appropriate nozzles to ensure thorough coverage.

-

Application Timing: Preventative applications should begin before the onset of disease symptoms or at the first sign of disease in the region.

-

Application Frequency: Typically a 7 to 10-day spray interval, with shorter intervals under high disease pressure.

-

Treatments: this compound-based formulations (e.g., Zampro: this compound + Dimethomorph) at recommended label rates, a standard fungicide for comparison, and an untreated control.

4. Data Collection and Analysis:

-

Disease Severity: Assessed weekly on a 0-100% scale or using a rating scale (e.g., 0-9).

-

AUDPC: Calculated from disease severity ratings.

-

Yield: Marketable and total fruit yield ( kg/ha ) are recorded.

-

Statistical Analysis: ANOVA and mean separation tests (e.g., Tukey's HSD) are used to determine significant differences between treatments.

Visualizations

This compound's Mode of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration in Oomycetes.[3] It specifically targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This disruption of energy production is particularly effective against the motile zoospore stage of P. infestans.

Caption: this compound inhibits Complex III of the mitochondrial ETC.

Experimental Workflow for Fungicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a fungicide like this compound.

Caption: Workflow for a fungicide field efficacy trial.

Application Notes for Researchers

-

Resistance Management: this compound belongs to FRAC Group 45. To mitigate the risk of resistance development, it should be used in rotation or in combination with fungicides that have different modes of action.

-

Preventative and Curative Action: this compound exhibits both preventative and curative properties, though it is most effective when applied before the establishment of the disease.[4]

-

Systemic Properties: this compound is a systemic fungicide that can move within the plant, providing protection to new growth.[4]

-

Formulations: this compound is commonly available in pre-mixed formulations, such as Zampro® (with dimethomorph) and Zampro® Plus (with potassium phosphonates), which offer multiple modes of action for enhanced disease control and resistance management.[5][6]

-

Efficacy in Tomatoes: While detailed quantitative data is more readily available for potatoes, studies and extension recommendations indicate that this compound-based products like Zampro are effective for late blight control in tomatoes.[7] In field trials, Zampro was shown to be equivalent to programs using highly-rated fungicides.[7]

-

Application in Tomatoes: For tomato late blight, it is recommended to apply this compound-containing products at 5-7 day intervals after the disease has been detected in the area. Alternating with other effective fungicides is a key strategy.

References

Synergistic Antifungal Effects of Ametoctradin and Dimethomorph: Application Notes and Protocols for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the synergistic antifungal effects of ametoctradin and dimethomorph. This combination fungicide, commercially available in products such as Zampro®, exhibits enhanced efficacy against Oomycete pathogens, including notorious agricultural threats like Phytophthora infestans (late blight) and Pseudoperonospora cubensis (downy mildew). The synergistic or additive interaction between these two active ingredients stems from their distinct modes of action, which not only broadens the spectrum of activity but also serves as a crucial tool in fungicide resistance management.[1][2][3]

This compound is a potent inhibitor of mitochondrial respiration at complex III (cytochrome bc1 complex), effectively cutting off the energy supply (ATP) of the fungal cell.[1][4] This disruption is particularly effective against motile zoospores and the germination of sporangia.[4] Dimethomorph, on the other hand, targets cell wall biosynthesis by interfering with the deposition of cellulosic materials, leading to cell wall lysis and fungal death at various stages of its life cycle.[1][2] The combination of these two mechanisms provides a robust, multi-faceted attack on the pathogen.

These notes will guide researchers through the theoretical framework of this synergistic interaction, present quantitative data from efficacy studies, and provide detailed protocols for in-vitro and in-planta evaluation.

Mechanism of Action and Synergistic Rationale

The synergistic effect of this compound and dimethomorph is rooted in their targeting of two independent and vital cellular processes in Oomycetes.

-

This compound: As a Qo site inhibitor of the mitochondrial bc1 complex, this compound blocks the electron transport chain, leading to a rapid depletion of cellular ATP.[4] This energy crisis halts ATP-dependent processes crucial for growth, motility, and infection.

-

Dimethomorph: This morpholine derivative inhibits the biosynthesis of cellulose, a key structural component of the Oomycete cell wall. This leads to a compromised cell wall, osmotic instability, and ultimately, cell lysis.

The combination of these two stressors creates a scenario where the pathogen's ability to cope with either stress is severely hampered. For instance, the cellular stress responses and repair mechanisms needed to counteract the cell wall damage induced by dimethomorph are energy-intensive processes that are crippled by the ATP depletion caused by this compound.

Hypothetical Signaling Pathway of Synergistic Action

The precise signaling crosstalk between mitochondrial dysfunction and cell wall stress in Oomycetes following treatment with this fungicide combination is an area of ongoing research. However, based on known stress response pathways in eukaryotic cells, a hypothetical model can be proposed. Inhibition of mitochondrial complex III by this compound leads to a significant drop in ATP levels and an increase in reactive oxygen species (ROS). This energy crisis can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Concurrently, the cell wall damage caused by dimethomorph triggers the cell wall integrity (CWI) pathway. The convergence of these two stress signals likely leads to an amplified cell death signal, overwhelming the pathogen's ability to adapt and survive.

Caption: Hypothetical signaling pathway of this compound and dimethomorph synergy.

Quantitative Data Presentation

The following tables summarize the efficacy of this compound and dimethomorph combinations from various field and laboratory studies.

Table 1: Efficacy against Cucumber Downy Mildew (Pseudoperonospora cubensis)

| Treatment | Dosage (ml/ha) | Mean Percent Disease Index (PDI) | Cucumber Yield (t/ha) | Reference |

| This compound 300g/l + Dimethomorph 225g/l SC | 1000 | 13.63 - 14.74 | 23.33 - 24.23 | [5] |

| Zampro® (this compound + Dimethomorph) | 1000 | 14.09 - 15.12 | 22.92 - 23.00 | [5] |

| Dimethomorph 50% WP | Not specified | Higher than combination | Lower than combination | [5] |

| Untreated Control | - | Significantly higher | Significantly lower | [5] |

Table 2: Efficacy against Potato Late Blight (Phytophthora infestans)

| Treatment | Application Rate | Disease Severity Reduction | Yield Increase | Reference |

| This compound 27% + Dimethomorph 20.27% SC | 0.1% solution | 88.67% | Significant | A study on the bio-efficacy of this combination showed significant reduction in late blight severity. |

| Zampro® DM (this compound + Dimethomorph) | 0.8 l/ha | Effective protection | Reduced tuber blight incidence | Product label information indicates effective control when used in a spray program.[3] |

| Untreated Control | - | - | - | Unsprayed plots in a study experienced a mean yield loss of 93.2%. A study on spray frequency of this compound + dimethomorph showed that all spray frequencies reduced the relative area under the disease progress curve (rAUDPC). |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and dimethomorph.

Protocol 1: In Vitro Synergy Assessment using Checkerboard Microdilution Assay

This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify the synergistic interaction between this compound and dimethomorph.

Caption: Workflow for the checkerboard microdilution assay.

Materials:

-

This compound and Dimethomorph (analytical grade)

-

Appropriate solvent (e.g., DMSO)

-

96-well microtiter plates

-

Culture medium (e.g., Rye A or V8 juice agar/broth)

-

Oomycete pathogen (P. infestans or P. cubensis)

-

Spectrophotometer (optional)

-

Sterile water

-

Hemocytometer

Procedure:

-

Determine Minimum Inhibitory Concentration (MIC):

-

Separately determine the MIC for this compound and dimethomorph.

-

Prepare serial dilutions of each fungicide in the culture medium in a 96-well plate.

-

Inoculate each well with a standardized zoospore or mycelial suspension (e.g., 1 x 10^4 spores/mL).

-

Incubate at the optimal temperature for the pathogen (e.g., 18-20°C) for 3-7 days.

-

The MIC is the lowest concentration that completely inhibits visible growth.

-

-

Checkerboard Setup:

-

In a 96-well plate, prepare serial dilutions of this compound along the x-axis and dimethomorph along the y-axis. Concentrations should range from sub-MIC to supra-MIC values (e.g., 1/8 x MIC to 4 x MIC).

-

The final plate will have a grid of wells each containing a unique combination of concentrations of the two fungicides.

-

Include rows and columns with each fungicide alone as controls.

-

-

Inoculation and Incubation:

-

Inoculate all wells with the standardized pathogen suspension.

-

Incubate the plate under the same conditions as the MIC determination.

-

-

Data Analysis and FIC Calculation:

-

After incubation, determine the MIC of each fungicide in the combination (the lowest concentration of that fungicide that inhibits growth in the presence of a specific concentration of the other).

-

Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

-

FIC (this compound) = MIC of this compound in combination / MIC of this compound alone

-

FIC (Dimethomorph) = MIC of Dimethomorph in combination / MIC of Dimethomorph alone

-

-

Calculate the FIC Index (FICI) for each combination: FICI = FIC (this compound) + FIC (Dimethomorph)

-

-

Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Protocol 2: Detached Leaf Assay for In-Planta Efficacy

This protocol assesses the protective and curative activity of the fungicide combination on infected plant tissue.

Caption: Workflow for the detached leaf assay.

Materials:

-

Healthy, young, fully expanded leaves from susceptible host plants (e.g., potato for P. infestans, cucumber for P. cubensis).[6]

-

Petri dishes containing 1.5% water agar.

-

Fungicide solutions of this compound, dimethomorph, and their combination at desired concentrations.

-

Pathogen zoospore suspension (e.g., 5 x 10^4 zoospores/mL).[6]

-

Micropipette.

-

Growth chamber with controlled light and temperature.

Procedure:

-

Leaf Preparation:

-

Excise healthy leaves and place them abaxial (underside) side up on the water agar plates.[7]

-

-

Application:

-

Protective Assay: Apply a small droplet (e.g., 20 µL) of the fungicide solution to the leaf surface. Allow it to dry for 24 hours.

-

Curative Assay: First, inoculate the leaves (see step 3) and then apply the fungicide droplet after 24 hours.

-

Include a control group treated with water or solvent only.

-

-

Inoculation:

-

Apply a droplet (e.g., 10 µL) of the zoospore suspension onto the treated/untreated area of the leaf.[6]

-

-

Incubation:

-

Evaluation:

-

Measure the diameter of the necrotic lesions that develop.

-

Assess the degree of sporulation within the lesion area, often on a qualitative scale (e.g., 0 = no sporulation, 4 = heavy sporulation).

-

Calculate the percentage of disease control relative to the untreated control.

-

Application Guidelines for Field Use

For researchers transitioning to field trials or for professionals in drug development, understanding the practical application of this compound and dimethomorph is crucial.

-

Formulation: These active ingredients are typically formulated as a suspension concentrate (SC).[1]

-

Application Timing: The combination is most effective when applied preventively, before the onset of disease symptoms.[2][3] Applications should commence when environmental conditions are favorable for disease development or when blight warnings are issued.[3]

-

Dosage: Recommended application rates for products like Zampro® are typically around 0.8 to 1.0 L/ha.[3][4] For smaller-scale applications, a general guideline is 1.5 to 2.0 ml per liter of water.[1]

-

Spray Interval: A spray interval of 7 to 14 days is generally recommended, with shorter intervals (5-7 days) under high disease pressure.[2][3][4]

-

Resistance Management: To mitigate the risk of fungicide resistance, it is critical to rotate with fungicides that have different modes of action. No more than two consecutive applications of this compound + dimethomorph should be made before switching to a different fungicide group.[4]

Conclusion

The synergistic interaction between this compound and dimethomorph offers a powerful tool for the management of Oomycete diseases. By targeting both cellular respiration and cell wall synthesis, this combination provides robust and reliable disease control while playing a vital role in sustainable fungicide resistance management strategies. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the potential of this potent antifungal synergy.

References

- 1. Buy Katyayani Professor this compound 27% + Dimethomorph 20.2% Online | AgriBegri [agribegri.com]

- 2. BASF | Product Profile - Zampro [agriculture.basf.ca]

- 3. agricentre.basf.co.uk [agricentre.basf.co.uk]

- 4. apvma.gov.au [apvma.gov.au]

- 5. pure.psu.edu [pure.psu.edu]

- 6. scispace.com [scispace.com]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

Application Note: Analysis of Ametoctradin Residues in Plant Tissues using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ametoctradin is a fungicide belonging to the triazolopyrimidine class, effective against Oomycete pathogens in various crops.[1] It functions by inhibiting mitochondrial respiration at the bc1 complex (Complex III), thereby disrupting the energy supply of the fungus.[1][2][3] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and for research and development purposes. This document provides a detailed protocol for the analysis of this compound residues in plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Mode of Action of this compound

This compound's fungicidal activity stems from its ability to block the electron transport chain in the mitochondria of Oomycete pathogens. Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III), which prevents the transfer of electrons and halts ATP synthesis, ultimately leading to fungal cell death.[2][3][4]

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a potent Qo site inhibitor of the mitochondrial respiration complex III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of the respiratory chain inhibitor this compound to the mitochondrial bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ametoctradin in Oomycete Pathogen Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and data for utilizing ametoctradin in laboratory settings to control oomycete pathogens. This compound is a fungicide belonging to the triazolopyrimidine class, which demonstrates high efficacy against a range of oomycetes by inhibiting mitochondrial respiration.

Application Notes

This compound is a potent and specific inhibitor of oomycete pathogens, making it a valuable tool for in vitro studies of these destructive organisms. Its mode of action targets a fundamental cellular process, leading to the disruption of energy production and subsequent cell death.

Mechanism of Action

This compound targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][2] By binding to the Qo site of this complex, it blocks the transfer of electrons, which in turn inhibits ATP synthesis. This disruption of cellular respiration is particularly effective against energy-intensive life stages of oomycetes, such as zoospore formation, release, motility, and cyst germination.[3][4]

Spectrum of Activity

This compound has demonstrated efficacy against a variety of oomycete pathogens, including species of Phytophthora, Pythium, and Plasmopara. It is particularly effective against downy mildews and late blight diseases in agricultural settings and can be a valuable agent for controlling these pathogens in a laboratory environment.

Resistance Management

As with any targeted fungicide, there is a risk of resistance development. Laboratory studies have identified point mutations in the cytochrome b gene that can confer resistance to this compound. To mitigate the risk of selecting for resistant strains in laboratory cultures, it is advisable to use this compound judiciously and in rotation with other fungicides that have different modes of action.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against various oomycete pathogens.

Table 1: Efficacy of this compound Against Various Oomycete Pathogens

| Oomycete Species | Parameter | Value | Reference |

| Phytophthora litchii | Mean EC50 | 0.1706 ± 0.091 μg/mL | N/A |

| Plasmopara viticola | MIC | Refer to original study for specific strain data | [5] |

Table 2: Efficacy of this compound in Combination with Dimethomorph against Phytophthora nicotianae

| Parameter | Concentration (μg/mL) | Efficacy | Reference |

| Sporangium Formation Inhibition | 10 | 100% | [6][7] |

| Mycelial Growth Inhibition | 30 | 100% | [6][7] |

| Sporangium Formation | EC50: 0.005 | 50% Inhibition | [6][7] |

| Sporangium Formation | EC90: 0.374 | 90% Inhibition | [6][7] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against oomycete pathogens in a laboratory setting.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is designed to determine the effect of this compound on the vegetative growth of oomycetes.

Materials:

-

Pure culture of the target oomycete pathogen

-

Appropriate culture medium (e.g., Potato Dextrose Agar - PDA, V8 juice agar)

-

Sterile petri dishes (90 mm)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile distilled water

-

Micropipettes and sterile tips

-

Cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare this compound-Amended Media:

-

Prepare the desired culture medium and autoclave.

-

Allow the medium to cool to approximately 45-50°C.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Gently swirl the flasks to ensure even distribution of the fungicide.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the growing edge of an actively growing oomycete culture, take a 5 mm mycelial plug using a sterile cork borer.

-